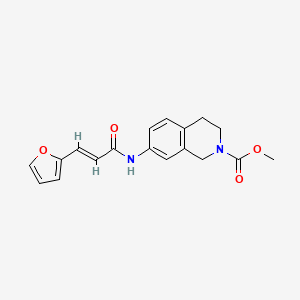

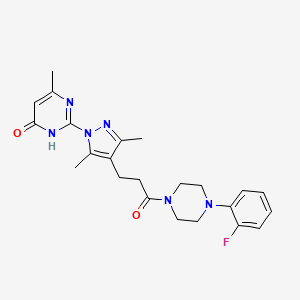

![molecular formula C18H15N3O3 B3012771 2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one CAS No. 903440-36-8](/img/structure/B3012771.png)

2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one" is a derivative of pyrimido[1,2-a]benzimidazole, a class of compounds known for their diverse biological activities and significance in medicinal chemistry. These compounds often feature a tricyclic core that can interact with various biological targets, such as DNA or enzymes, leading to potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrimido[1,2-a]benzimidazole derivatives typically involves the cyclization of 2-aminobenzimidazole with different reactants. For instance, the reaction with 4-alkoxyvinyl trifluoro(chloro)methyl ketones can yield 2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles and pyrimido[1,2-a]benzimidazol-2(1H)-ones . Another method includes the condensation of 2-aminobenzimidazole with benzsubstituted benzoylacetone . Additionally, the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate can produce methyl 1,2-dihydro-2-oxo-pyrimido[1,2-a]benzimidazole-4-carboxylate, which can be further modified .

Molecular Structure Analysis

The molecular structure of pyrimido[1,2-a]benzimidazole derivatives has been characterized using various spectroscopic techniques, including NMR and FT-IR, and confirmed by single-crystal X-ray diffraction . These studies reveal that the tricyclic core is almost planar and can engage in π-stacking interactions and various hydrogen bonding interactions, which are crucial for their biological activity .

Chemical Reactions Analysis

The chemical reactivity of pyrimido[1,2-a]benzimidazole derivatives can be influenced by the presence of different substituents. For example, the introduction of methoxy groups can affect the compound's ability to undergo acid-catalyzed transformations, which is relevant for the inhibitory activity of certain enzymes . The reactivity can also be tailored to produce specific quaternary salts through quaternization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimido[1,2-a]benzimidazole derivatives are influenced by their molecular structure. The planarity of the core and the presence of substituents can affect their binding affinities to biological targets, such as DNA or enzymes . The stability of these compounds under different pH conditions is also a critical factor, especially for potential therapeutic applications . Computational studies, including DFT calculations, can predict spectral and geometrical data, providing insights into the properties of these compounds .

科学的研究の応用

Antiproliferative Activity

A series of pyrimido[1,2-a]benzimidazole derivatives, including 2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one, have been synthesized and screened for their antiproliferative activity in vitro against neoplastic and normal cell lines. These compounds have shown varying degrees of antiproliferative effects, indicating their potential in cancer research and therapy (Nowicka et al., 2014).

DNA-Topoisomerase I Inhibitory Activity

Certain derivatives of pyrimido[1,2-a]benzimidazole have exhibited significant DNA-topoisomerase I inhibitory activity. This finding is important in the context of cancer research, as DNA topoisomerases are enzymes crucial for DNA replication and transcription, making them a target for anticancer drugs (Zanatta et al., 2006).

Crystal Structure Analysis

The crystal structure of 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, a closely related compound, has been analyzed, revealing insights into the molecular interactions and stability of these compounds. Such structural studies are vital for understanding the chemical properties and potential applications of these substances (Khalaji et al., 2011).

Antimicrobial Activity

Pyrimido[1,2-a]benzimidazole derivatives have also been investigated for their antimicrobial activity against gram-positive and gram-negative bacteria, showing moderate to good activity. This suggests potential applications in the development of new antimicrobial agents (Shah & Joshi, 2014).

Quantitative Structure-Activity Relationship (QSAR) Model

QSAR studies have been conducted on pyrimido[1,2-a]benzimidazol-4(3H)-one derivatives to understand the relationship between their molecular structure and antimicrobial activity. This research aids in the rational design of new drugs with improved efficacy (Sharma et al., 2012).

Synthesis and Characterization

Various methods have been developed for the synthesis of pyrimido[1,2-a]benzimidazole derivatives. These synthetic pathways are crucial for producing these compounds in sufficient quantities for research and potential therapeutic applications (Darweesh et al., 2016).

作用機序

Target of Action

Similar compounds such as benzimidazole derivatives have been known to target n-type organic semiconductors .

Mode of Action

It’s suggested that similar compounds undergo a reaction via an anrorc mechanism . The carbanion formed as a result of the addition of a hydroxide ion is converted to the alcoholate ion, which then recyclizes via related intermediates to give the rearrangement products .

Biochemical Pathways

Similar compounds have been shown to inhibit the growth of various cell lines , suggesting that they may affect pathways related to cell proliferation.

Pharmacokinetics

Similar compounds have been shown to have suitable pharmacokinetic properties .

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1H-pyrimido[1,2-a]benzimidazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c1-23-15-8-7-11(9-16(15)24-2)13-10-17(22)21-14-6-4-3-5-12(14)19-18(21)20-13/h3-10H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIPCSKLNQGSJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)N3C4=CC=CC=C4N=C3N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylacrylamide](/img/structure/B3012689.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethylbenzamide](/img/structure/B3012690.png)

![(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3012691.png)

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3012694.png)

![1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B3012697.png)

![[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B3012699.png)

![3-(Dimethylamino)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B3012705.png)